(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a chiral amino acid derivative that plays a significant role in pharmaceutical chemistry and organic synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group on the amino function, which is commonly utilized in peptide synthesis to protect the amino group from undesired reactions. The compound's structure suggests it is a derivative of 5-methylhexanoic acid, an organic compound classified as a medium-chain fatty acid.
The chemical has been documented in various databases and publications, reflecting its relevance in both research and industrial applications. Its CAS registry number is 1445976-44-2, and it has been cataloged by suppliers such as BLD Pharmatech and Sigma-Aldrich, indicating its availability for research purposes .
(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid falls under the classification of amino acids and derivatives, specifically categorized as a chiral amino acid due to its stereocenter. This classification is pivotal for its application in asymmetric synthesis and drug development.
The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid typically involves several key steps:
The reaction conditions may vary based on the specific method employed, including temperature, solvent choice, and reaction time. The use of protecting groups like tert-butoxycarbonyl is crucial in multi-step syntheses to ensure selectivity and prevent side reactions.
The molecular formula of (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is C₁₂H₂₃NO₄, with a molecular weight of 245.32 g/mol . The compound features:
The structural representation can be described using SMILES notation: CC(C)CCCC(NC(=O)OC(C)(C)C)=O
.
Key structural data includes:
(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid can participate in various chemical reactions typical of amino acids:
These reactions are essential for constructing peptides and other complex organic molecules, allowing for the modular assembly of larger structures.
The mechanism by which (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid exerts its effects primarily relates to its role in peptide synthesis and as a building block for drug development.
Research indicates that compounds with specific stereochemistry can exhibit vastly different biological activities, underscoring the importance of chirality in pharmacology.
(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid has several important applications:
This compound exemplifies how modifications at the molecular level can lead to significant advancements in medicinal chemistry and pharmaceutical sciences.
The establishment of the (R)-stereocenter in 5-methylhexanoic acid derivatives demands precision in asymmetric synthesis. A pivotal approach leverages chiral allylic alcohols as precursors, where Sharpless epoxidation installs the required chirality with >90% enantiomeric excess (ee) when using (+)-diethyl tartrate as the chiral director . Subsequent nucleophilic ring-opening under Crotti’s conditions (NaN₃/LiClO₄) yields azido diols, which undergo hydrogenation and Boc protection to furnish the target enantiomer . Alternative routes employ diastereoselective carbocupration of acetylenic esters, exploiting steric biases in transition states to favor the (R)-configuration . Challenges in steric control at the β-branched carbon necessitate rigorous reaction optimization, including:
Table 1: Key Enantioselective Methods for (R)-Center Installation
Method | Chiral Inductor | ee (%) | Critical Parameters |
---|---|---|---|
Sharpless Epoxidation | (+)-Diethyl tartrate | >90 | Temp: ‒20°C; Solvent: CH₂Cl₂ |
Carbocupration | Chiral vinyl ethers | 85–92 | Cu(I) catalyst; Anhydrous DMF |
Enzymatic Resolution | Lipase PS-30 | 95 | pH 7.5; Aqueous-organic biphasic |
The Boc group serves as a temporary nitrogen protector during peptide elongation, balancing stability with selective removability. Protection employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, where the amino group attacks Boc₂O’s electrophilic carbonyl, releasing tert-butanol as a byproduct [1] [4]. Critical considerations include:
Deprotection hinges on acidolysis, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM). The tert-butyl cation intermediate forms a stable isobutylene coproduct, while carbamate protonation regenerates the free amine [4]. Industrial workflows prioritize TFA minimization by substituting HCl/dioxane or acidic resins to reduce corrosion and waste [8].
Scalable production requires reconciling stereoselectivity with cost efficiency. Multi-kilogram batches utilize continuous-flow hydrogenation with immobilized Pd/C catalysts, enhancing throughput while minimizing metal leaching . Solvent selection critically impacts sustainability metrics: switching from dichloromethane to 2-methyltetrahydrofuran (2-MeTHF) – derived from renewable feedstocks – reduces process mass intensity (PMI) by 40% [8]. Additional adaptations include:
Cost drivers remain raw material inputs (Boc₂O, chiral catalysts) and purification (chromatography). Industrial pricing reflects these factors, with gram-scale costs reaching R$90.79 (∼USD 17) for 25 mg [8], while process intensification lowers bulk prices to R$554.84 (∼USD 100) per gram at 1g scale [1].
Table 3: Economic and Green Metrics for Industrial Processes
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Solvent | Dichloromethane | 2-MeTHF | PMI reduced by 40% |
Catalyst Loading | 5 mol% Pd/C | 0.5 mol% Pd/Fe₃O₄@SiO₂ | Cost down 60%; Recyclable |
Boc₂O Equivalents | 1.5 | 1.05 | 30% less waste |
Yield (overall) | 52% | 78% | 50% increase |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0